Carbamimidothioic acid, phenyl-, 2-aminoethyl ester, dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-aminoethyl n’-phenylcarbamimidothioate dihydrobromide is a chemical compound with the molecular formula C₉H₁₅Br₂N₃S. It is known for its unique structure, which includes an aminoethyl group and a phenylcarbamimidothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethyl n’-phenylcarbamimidothioate dihydrobromide typically involves the reaction of 2-aminoethanethiol with phenyl isothiocyanate, followed by the addition of hydrobromic acid to form the dihydrobromide salt. The reaction conditions usually include:
Temperature: The reaction is carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Reaction Time: The reaction is typically allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-aminoethyl n’-phenylcarbamimidothioate dihydrobromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-aminoethyl n’-phenylcarbamimidothioate dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols .
Scientific Research Applications
2-aminoethyl n’-phenylcarbamimidothioate dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-aminoethyl n’-phenylcarbamimidothioate dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors on cell surfaces, altering their signaling pathways
Comparison with Similar Compounds
Similar Compounds
- 2-aminoethyl n’-phenylcarbamimidothioate hydrochloride
- 2-aminoethyl n’-phenylcarbamimidothioate sulfate
- 2-aminoethyl n’-phenylcarbamimidothioate nitrate
Uniqueness
2-aminoethyl n’-phenylcarbamimidothioate dihydrobromide is unique due to its specific dihydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications .
Properties
CAS No. |
16181-71-8 |
---|---|
Molecular Formula |
C9H15Br2N3S |
Molecular Weight |
357.11 g/mol |
IUPAC Name |
2-aminoethyl N'-phenylcarbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C9H13N3S.2BrH/c10-6-7-13-9(11)12-8-4-2-1-3-5-8;;/h1-5H,6-7,10H2,(H2,11,12);2*1H |
InChI Key |
OORJLPKTPUREGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)SCCN.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.